molecular formula C15H17N5S B7631916 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine

Cat. No. B7631916
M. Wt: 299.4 g/mol
InChI Key: LKQYWYLIKAXGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine, also known as MIPPA, is a chemical compound that has gained significant attention in scientific research. MIPPA is a pyrazine derivative that has been synthesized using various methods.

Mechanism of Action

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to have various biochemical and physiological effects. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has several advantages for lab experiments. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine is stable under various conditions and can be easily synthesized using various methods. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to have low toxicity in various cell lines. However, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has some limitations for lab experiments. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has poor bioavailability, which can limit its use in vivo.

Future Directions

There are several future directions for 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine research. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its mechanism of action and its effects on various signaling pathways. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can also be further studied for its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. Finally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its potential as a lead compound for the development of new pyrazine derivatives with improved therapeutic properties.

Synthesis Methods

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been synthesized using various methods, including the Suzuki coupling reaction, palladium-catalyzed amination, and Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction between 2-bromo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropylboronic acid using a palladium catalyst. The palladium-catalyzed amination method involves the reaction between 2-bromo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropylamine using a palladium catalyst. The Sonogashira coupling reaction involves the reaction between 2-iodo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropyne using a copper catalyst.

Scientific Research Applications

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been extensively studied for its potential as a therapeutic agent for various diseases. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-3-12(13-5-4-8-21-13)18-14-9-16-10-15(19-14)20-7-6-17-11(20)2/h4-10,12H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQYWYLIKAXGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC2=CN=CC(=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine

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